Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate - 1005196-61-1

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Catalog Number: EVT-357144
CAS Number: 1005196-61-1
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate

  • Compound Description: This compound features an aziridine ring substituted at the 4-position of the pyrrolo[1,2-f][1,2,4]triazine core. It was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate in a three-step process with a 43% yield. []
  • Relevance: This compound shares the core pyrrolo[1,2-f][1,2,4]triazine structure with Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate. The presence of different substituents at the 4 and 5 positions highlights the potential for diverse chemical modifications on this core scaffold. []

Ethyl 5-methyl-4-oxo-2-[14C]-3,4-dihydropyrrolo[1,2-f][1,2,4]triazine-6-carboxylate

  • Compound Description: This compound represents a carbon-14 labeled precursor within the 5-methyl-pyrrolo[1,2-f][1,2,4]triazine system. This specific compound is notable for its use in developing core carbon-14 labeled drug candidates. It's synthesized efficiently using a microwave-assisted cyclization reaction starting from a known aminopyrrole. []
  • Relevance: The compound highlights the importance of the pyrrolo[1,2-f][1,2,4]triazine core, also found in Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, in medicinal chemistry and drug development. The use of carbon-14 labeling in this analog further emphasizes its relevance for investigating the metabolic fate and distribution of drugs based on this scaffold. []

- [[5 - [(cyclopropylamino) carbonyl] -2-methylphenyl] amino] -5-methyl -N- propyl pyrrolo [2,1-f] [, , ] triazine-6-carboxamide

  • Compound Description: This compound exhibits potent p38 kinase inhibitory activity and has been investigated for its potential in treating rheumatoid arthritis. [, ] The synthesis involves using a strong organometallic base like hexyllithium or n-butyl lithium with a suitable amine to create the amide functionality. []
  • Relevance: This molecule showcases a more complex substitution pattern on the pyrrolo[2,1-f][1,2,4]triazine core compared to Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate. Notably, it features an aniline moiety with a cyclopropylamide substituent, indicating the possibility for incorporating various functional groups at this position to modulate p38 kinase inhibition. [, ]

(R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

  • Compound Description: BMS-540215 is a potent and selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. This compound demonstrates robust in vivo activity in preclinical models of human tumors. [] Its development was part of a structure-activity relationship study that aimed to optimize biochemical potency, kinase selectivity, and pharmacokinetic properties while minimizing in vitro safety concerns. []
  • Relevance: BMS-540215 exemplifies the potential of the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is also present in Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, to generate potent and selective kinase inhibitors. This example highlights the versatility of this scaffold in targeting different kinases by modifying the substituents. []

[4-[[1-(3-fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 acts as a dual inhibitor of human epidermal growth factor receptor (HER) 1 and HER2 kinases. Its discovery stemmed from research focusing on 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. BMS-599626 exhibits excellent biochemical potency and kinase selectivity. [] It also displays a favorable pharmacokinetic profile and strong in vivo activity against tumors driven by HER1 and HER2. These characteristics led to its selection as a candidate for clinical trials for treating solid tumors. []
  • Relevance: The compound shares the pyrrolo[2,1-f][1,2,4]triazine core structure with Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate but features a more complex substitution pattern. This underscores the adaptability of this core for creating diverse inhibitors targeting different kinases, like HER1 and HER2. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a highly potent and selective inhibitor of PI3Kα, a protein kinase often dysregulated in various human solid tumors. [] This compound shows exceptional selectivity for PI3Kα over other class I PI3K isoforms and demonstrates minimal activity against a panel of over 300 other kinases. [] It effectively inhibits PI3K/AKT/mTOR signaling in cancer cell lines and exhibits anti-proliferative activity against various cancer types, particularly breast cancer. []
  • Relevance: This compound underscores the significance of the pyrrolo[2,1-f][1,2,4]triazine scaffold, also found in Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, as a privileged structure for developing kinase inhibitors. The specific substitutions in CYH33 highlight how modifications to this core can lead to potent and selective inhibitors against specific kinase targets, like PI3Kα. []

Ethyl 4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (7c)

  • Compound Description: Compound 7c is a pyrrolo[2,1-f][1,2,4]triazine derivative designed as a potential antitumor agent. It displays selective inhibitory effects against A431 cells, known for their high expression of wild-type epidermal growth factor receptor (EGFR). []
  • Relevance: This compound, along with Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, belongs to the pyrrolotriazine class of compounds. The structural differences between the two molecules, especially the ethynylphenylamino group in 7c, provide insights into the structure-activity relationships within this chemical class, particularly concerning antiproliferative activity. []

4-(3-chloro-4-(3-fluorobenzyloxy)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (8a)

  • Compound Description: Compound 8a exhibits potent antiproliferative activity against A431 tumor cells with high EGFR expression. It demonstrates a significant inhibitory effect against these cells, suggesting its potential as an antitumor agent. []
  • Relevance: This compound provides a valuable point of comparison with Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate due to its structural similarities within the pyrrolotriazine core. This comparison is particularly relevant when examining the impact of various substitutions on antitumor activity, specifically concerning EGFR inhibition. []

4-(3-ethynylphenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-(N-(2-(methylsulfonyl)ethyl))carboxamide (9c)

  • Compound Description: Compound 9c shows potent antiproliferative activity against A431 tumor cells, particularly those overexpressing EGFR. This activity suggests its potential as an antitumor agent. []
  • Relevance: This compound and Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate share a common pyrrolotriazine scaffold, which is important for their biological activity. Analyzing their structural variations, such as the presence of the 3-ethynylphenylamino and methylsulfonylethylcarboxamide groups in 9c, can provide insights into the structure-activity relationships within this compound class, especially regarding antiproliferative activity and EGFR inhibition. []

Methyl 4-(2-methyl-5-(methoxycarbamoyl)phenylamino)-5-methylpyrrolo [2,1-f][1,2,4]triazine-6-carboxylate (10a)

  • Compound Description: This compound serves as a reference standard in developing new potential PET tracers for imaging p38α mitogen-activated protein kinase (MAPK). []
  • Relevance: This compound offers a valuable comparison point with Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate due to their shared pyrrolo[2,1-f][1,2,4]triazine core structure. By examining their structural variations, especially the presence of the 2-methyl-5-(methoxycarbamoyl)phenylamino group in 10a, researchers can glean insights into structure-activity relationships within this compound class. These insights are particularly relevant in developing new PET tracers targeting p38α MAPK. []

Methyl 4-(2-methyl-5-(ethoxycarbamoyl)phenylamino)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (10b)

  • Compound Description: Compound 10b is utilized as a reference standard for developing novel PET tracers designed to image the p38α MAPK, a key protein involved in inflammatory responses. []
  • Relevance: This compound shares the core pyrrolo[2,1-f][1,2,4]triazine structure with Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, providing a valuable comparison for understanding structure-activity relationships. The distinct substituents in 10b, particularly the 2-methyl-5-(ethoxycarbamoyl)phenylamino group, offer insights into how structural modifications can influence a compound's ability to target and image p38α MAPK, potentially leading to new tools for studying inflammatory processes. []

Properties

CAS Number

1005196-61-1

Product Name

Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

IUPAC Name

methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.6 g/mol

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3

InChI Key

AFQBPDNQDJCMTA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl

Canonical SMILES

COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.